molecular formula C15H11ClN2O3S3 B2693879 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895456-11-8

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2693879
CAS No.: 895456-11-8
M. Wt: 398.89
InChI Key: LLERAUJWMAJBGB-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide (CAS: 895461-49-1) is a thiazole-based acetamide derivative characterized by a benzenesulfonyl group and a 5-chlorothiophen-2-yl substituent (). Its structure comprises:

  • Thiazole core: A 1,3-thiazol-2-yl group, which is substituted at the 4-position with a 5-chlorothiophen-2-yl moiety.
  • Acetamide linkage: The thiazole’s 2-position is functionalized with an acetamide group.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition (e.g., kinases, cyclooxygenases) due to the thiazole and sulfonyl pharmacophores.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S3/c16-13-7-6-12(23-13)11-8-22-15(17-11)18-14(19)9-24(20,21)10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLERAUJWMAJBGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorothiophene Moiety: This step often involves a halogenation reaction, where thiophene is treated with a chlorinating agent.

    Attachment of the Benzenesulfonyl Group: This is usually done via a sulfonylation reaction, where benzenesulfonyl chloride reacts with the thiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate or as a precursor to pharmaceuticals.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group may act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The thiazole and chlorothiophene moieties may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Biological Activity/Properties Reference(s)
Target Compound 5-chlorothiophen-2-yl, benzenesulfonyl Hypothesized kinase/COX inhibition (structural inference)
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) 3-chloro-4-fluorophenyl c-Abl kinase activation (synthesis focus)
N-[4-(4-chloro-3-methylphenyl)-1,3-thiazol-2-yl]acetamide (15) 4-chloro-3-methylphenyl c-Abl kinase activation (synthesis focus)
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-hydroxy-3-methoxyphenyl Non-selective COX-1/COX-2 inhibition (IC₅₀: ~9 mM)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-chlorophenyl, morpholinoacetamide No explicit activity reported (synthesis described)
2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylamino]-1,5-benzothiazepine Chromen-2-one, benzothiazepine Microwave-assisted synthesis (no bioactivity data)

Key Observations

Substituent Effects on Bioactivity: The target compound’s 5-chlorothiophen-2-yl group replaces the phenyl substituents seen in analogs like compounds 14, 15, and 6a. Thiophene’s aromaticity and chlorine’s electronegativity may enhance hydrophobic interactions in enzyme binding pockets compared to phenyl derivatives .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for related thiazole-acetamides, such as:

  • Thiazole ring formation via Hantzsch condensation (e.g., reaction of α-haloketones with thioureas) .
  • Sulfonylation using benzenesulfonyl chloride under basic conditions .

Biological Activity Trends :

  • Thiazole derivatives with chloro-substituted aryl groups (e.g., 14, 15) show kinase-modulating activity, suggesting the target compound may share this mechanism .
  • COX inhibition in compound 6a highlights the role of thiazole-acetamides in anti-inflammatory applications, though the target compound’s sulfonyl group may shift selectivity toward other targets (e.g., 15-lipoxygenase) .

Physicochemical Properties: The benzenesulfonyl group increases molecular weight (~340 g/mol) and logP compared to morpholinoacetamide analogs () or simpler phenyl derivatives (). This could enhance membrane permeability but reduce aqueous solubility.

Research Findings and Implications

  • Enzyme Inhibition Potential: Docking studies on structurally similar compounds (e.g., COX/LOX inhibitors) suggest that the target compound’s thiophene and sulfonyl groups may stabilize interactions with hydrophobic enzyme pockets .
  • Synthetic Optimization : Modifications to the thiophene’s chloro substituent (e.g., replacing Cl with CF₃) could further tune electronic properties and bioactivity .
  • Comparative Limitations : Unlike compound 6a, which has validated COX activity, the target compound lacks explicit bioassay data, necessitating future in vitro studies .

Biological Activity

The compound 2-(benzenesulfonyl)-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]acetamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic therapies. This article provides a detailed overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.

Chemical Structure and Properties

The compound's molecular structure includes several functional groups that contribute to its unique properties:

  • Molecular Formula : C13H12ClN3O2S
  • Molecular Weight : 307.77 g/mol
  • Structural Features :
    • A benzenesulfonyl group which is known for its biological activity.
    • A thiazole ring that enhances the compound's interaction with biological targets.

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the compound's potential as a multitarget inhibitor for inflammatory pathways. A notable study synthesized various N-(benzene sulfonyl) acetamide derivatives, including the compound . The results indicated significant inhibitory activity against cyclooxygenase-2 (COX-2) and lipoxygenase (5-LOX), both key enzymes in inflammatory processes:

CompoundCOX-2 IC50 (µM)5-LOX IC50 (µM)TRPV1 IC50 (µM)
9a0.0110.0460.008
9b0.0230.310.14

The pharmacokinetic studies showed favorable bioavailability and clearance rates in animal models, suggesting that the compound could be a viable candidate for further therapeutic development .

The proposed mechanism involves the inhibition of COX-2 and TRPV1 pathways, which are crucial in mediating pain and inflammation responses. The compound's ability to inhibit these targets was confirmed through in vitro assays, demonstrating its potential utility in treating conditions such as arthritis and chronic pain syndromes.

Study on Cardiovascular Effects

A related study explored the effects of sulfonamide derivatives on coronary resistance using an isolated rat heart model. The findings indicated that certain benzenesulfonamide derivatives significantly decreased coronary resistance compared to control conditions, suggesting potential cardiovascular benefits:

GroupCompoundDose (nM)Coronary Resistance Change
IControl-Baseline
IIBenzenesulfonamide0.001Decreased
IIICompound 20.001Not significant
IVCompound 30.001Not significant
VCompound 40.001Significant decrease

This study indicates that benzenesulfonamide derivatives may have beneficial effects on cardiac function, potentially acting as calcium channel inhibitors .

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